2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone
Description
2-(2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 3(2H)-pyridazinone core substituted with a 2-furyl group at position 6 and a 4-[(4-fluorophenyl)sulfonyl]piperazinyl moiety linked via a 2-oxoethyl chain. Its synthesis typically involves multi-step reactions, including condensation of substituted pyridazinones with sulfonated piperazine derivatives under basic conditions .
Properties
Molecular Formula |
C20H19FN4O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H19FN4O5S/c21-15-3-5-16(6-4-15)31(28,29)24-11-9-23(10-12-24)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-30-18/h1-8,13H,9-12,14H2 |
InChI Key |
XWXHXSDWOPRMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Maleic Anhydride Derivatives
The 3(2H)-pyridazinone scaffold is classically synthesized via cyclocondensation of maleic anhydride or its derivatives with hydrazine hydrate. For 6-(2-furyl)-substituted variants, maleic acid derivatives pre-functionalized with furyl groups are preferred.
Procedure :
-
React 4-(2-furyl)-4-oxobutanoic acid (1.0 mol) with hydrazine hydrate (1.5 mol) in ethanol under reflux for 4–6 hours.
-
Isolate the intermediate dihydropyridazinone via filtration.
-
Oxidize using bromine in acetic acid to yield 6-(2-furyl)-3(2H)-pyridazinone.
Key Data :
Piperazino-Sulfonyl-Fluorophenyl Side Chain Preparation
Sulfonylation of Piperazine
The 4-(4-fluorophenylsulfonyl)piperazine intermediate is synthesized via nucleophilic substitution.
Procedure :
-
Dissolve piperazine (1.0 mol) in dichloromethane, add triethylamine (2.2 mol).
-
Slowly add 4-fluorobenzenesulfonyl chloride (1.1 mol) at 0°C.
-
Stir for 12 hours at room temperature, extract with DCM, and purify via recrystallization.
Key Data :
Functionalization of the Pyridazinone Core
Alkylation with Bromoacetyl Bromide
The oxoethyl bridge is introduced by alkylating the pyridazinone nitrogen.
Procedure :
-
Suspend 6-(2-furyl)-3(2H)-pyridazinone (1.0 mol) in acetone with KCO (2.0 mol).
-
Add bromoacetyl bromide (1.2 mol) dropwise at 0°C.
-
Reflux for 8 hours, filter, and concentrate to obtain 2-(bromoacetyl)-6-(2-furyl)-3(2H)-pyridazinone.
Key Data :
Coupling of Piperazine and Pyridazinone Intermediates
Nucleophilic Displacement
The bromoacetyl intermediate reacts with 4-(4-fluorophenylsulfonyl)piperazine to form the final compound.
Procedure :
-
Mix 2-(bromoacetyl)-6-(2-furyl)-3(2H)-pyridazinone (1.0 mol) with 4-(4-fluorophenylsulfonyl)piperazine (1.1 mol) in acetonitrile.
-
Add KCO (3.0 mol) and reflux for 24 hours.
-
Purify via column chromatography (SiO, ethyl acetate/hexane).
Key Data :
-
Yield: 65–70%
-
-NMR (400 MHz, CDCl): δ 8.09 (d, 1H, pyridazinone H5), 7.85–7.05 (m, 6H, aromatic), 4.88 (s, 2H, CH), 3.24–3.38 (m, 8H, piperazine)
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature Control
Analytical Validation
Spectroscopic Consistency
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines can be used under appropriate conditions (e.g., basic or acidic medium, elevated temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including condensation and functional group modifications. The structure features a pyridazinone core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including the target compound. For instance, a study evaluating various pyrazolo[3,4-d]pyridazinone derivatives showed significant inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The compound demonstrated potent activity against FGFR dysregulation, leading to reduced cell proliferation in cancer models .
Table 1: Antitumor Efficacy of Pyridazinone Derivatives
| Compound | Target | IC50 (nmol/L) | TGI (%) at 50 mg/kg |
|---|---|---|---|
| 10h | FGFR1 | 114.5 | 91.6 |
| 1 | FGFR1 | Not specified | Not specified |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer signaling pathways. Structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone scaffold can enhance selectivity and potency against specific targets .
Neuropharmacology
Some derivatives of pyridazinones have been investigated for their effects on monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. Compounds containing the piperazine moiety have shown promise in modulating MAO activity, suggesting potential applications in treating depression and anxiety disorders .
Antimicrobial Activity
There is emerging evidence that pyridazinone derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The sulfonyl group in the structure may contribute to this activity by enhancing interactions with bacterial enzymes .
Case Study 1: FGFR Inhibition
In a recent study, a series of pyridazinone compounds were screened for their ability to inhibit FGFR signaling pathways in vitro and in vivo. The lead compound demonstrated significant antitumor efficacy in xenograft models, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyridazinone derivatives against oxidative stress-induced neuronal damage. Results indicated that certain modifications to the piperazine ring improved neuroprotection, highlighting the versatility of this scaffold in drug design .
Mechanism of Action
The mechanism of action of 2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or activating their function, leading to downstream effects on cellular processes.
Modulating signaling pathways: Affecting the activity of key signaling molecules, such as kinases or transcription factors.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- non-sulfonated analogs (e.g., indolyl-substituted derivatives) .
- Melting Points : Chlorophenyl derivatives (e.g., CAS 477863-54-0) likely exhibit higher melting points due to stronger intermolecular forces vs. furyl or morpholinyl groups .
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Piperazine Substituents : 4-Fluorophenyl sulfonyl groups optimize receptor affinity due to fluorine’s small size and high electronegativity, enhancing hydrophobic interactions and hydrogen bonding .
- Position 6 Groups : 2-Furyl improves π-π stacking vs. bulkier substituents (e.g., indolyl), which may reduce membrane permeability .
- Synthetic Challenges: Hydrolysis of chloropyridazines to pyridazinones requires precise temperature control to avoid side reactions .
Biological Activity
The compound 2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its effects on various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazinone core, a piperazine moiety, and a sulfonyl group attached to a fluorophenyl ring. Its molecular formula is , and it has a molecular weight of approximately 363.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.39 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving appropriate carbonyl precursors.
- Introduction of the Piperazine Moiety : The sulfonyl group is introduced via sulfonylation reactions with fluorinated phenols.
- Final Modifications : Further modifications can be made to enhance biological activity through strategic substitutions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. Notably, its structure allows for potential inhibition of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Case Studies and Research Findings
-
Monoamine Oxidase Inhibition :
- A study evaluating related pyridazinones demonstrated that compounds with similar structures effectively inhibited MAO-A and MAO-B enzymes. For instance, derivatives showed IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity .
- The selectivity indices for these compounds suggest they may serve as lead candidates for treating neurodegenerative disorders like Alzheimer's disease.
-
Cytotoxicity Assessment :
- The cytotoxic effects of related pyridazinones were assessed using L929 fibroblast cells. Compounds exhibited varying levels of toxicity, with some derivatives demonstrating significant cytotoxic effects at higher concentrations (IC50 values ranging from 27.05 to 120.6 µM) while others showed minimal toxicity .
- Anticancer Potential :
Q & A
Q. Q1. What are the validated synthetic routes for this compound, and how can researchers optimize reaction yields?
A1: The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core followed by sequential coupling of the 4-fluorophenylsulfonyl piperazine and furyl moieties. Key steps include:
- Nucleophilic substitution for piperazine sulfonylation.
- Mitsunobu or alkylation reactions for attaching the oxoethyl group.
- Cross-coupling (e.g., Suzuki) for furyl substitution.
Yield optimization requires precise control of reaction conditions (temperature, solvent polarity, stoichiometry) and purification via column chromatography or recrystallization. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .
Q. Q2. How should researchers approach structural elucidation to resolve ambiguities in substituent positioning?
A2: Combine spectroscopic and crystallographic methods:
- X-ray crystallography provides unambiguous confirmation of substituent geometry and intermolecular interactions. Use SHELXL for refinement and ORTEP-3 for visualization .
- 2D NMR (COSY, NOESY, HSQC) resolves proton-proton correlations and spatial proximity of the 4-fluorophenylsulfonyl and furyl groups .
- IR spectroscopy verifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Advanced Research Questions
Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) in pyridazinone derivatives?
A3:
- Systematic analog synthesis : Modify substituents (e.g., replace furyl with other heterocycles) and assess biological activity changes.
- Computational docking : Use molecular dynamics (MD) simulations to predict binding interactions with targets (e.g., enzymes or receptors).
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl piperazine’s hydrogen-bond acceptor capacity) using software like Schrödinger Suite .
- In vitro assays : Prioritize targets based on known pyridazinone activities (e.g., antiplatelet or anti-inflammatory effects) .
Q. Q4. How can researchers address contradictory biological activity data across studies?
A4: Contradictions often arise from assay variability or impurity-driven artifacts. Mitigate via:
Q. Q5. What crystallographic techniques are essential for analyzing polymorphic forms of this compound?
A5:
- Single-crystal X-ray diffraction (SCXRD) : Resolve unit cell parameters and hydrogen-bonding networks. Use SHELXTL for data processing .
- Powder XRD : Detect polymorphic transitions under varying temperatures/humidity.
- Thermal analysis (DSC/TGA) : Correlate crystallinity with thermal stability .
Methodological Challenges
Q. Q6. How should researchers design experiments to evaluate metabolic stability in vitro?
A6:
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition assays : Screen against major isoforms (CYP3A4, 2D6) to identify metabolic liabilities.
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with isotopic pattern matching .
Q. Q7. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?
A7:
- QikProp (Schrödinger) : Predicts logP, logS, and membrane permeability.
- ADMET Predictor : Estimates bioavailability and blood-brain barrier penetration.
- COSMO-RS : Solubility modeling in diverse solvents .
Data Interpretation and Validation
Q. Q8. How can researchers validate target engagement in cellular assays?
A8:
Q. Q9. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
A9:
- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Hill slope analysis to assess cooperativity in dose-response curves .
Advanced Characterization
Q. Q10. How can researchers investigate the compound’s interaction with serum proteins?
A10:
- Fluorescence displacement assays : Use warfarin or ibuprofen as probes for human serum albumin (HSA) binding.
- Surface plasmon resonance (SPR) : Quantify binding affinity (Ka) in real-time.
- Molecular docking : Model HSA binding pockets to identify key residues (e.g., Sudlow’s site I/II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
